Cas no 1702669-83-7 (1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate)

1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate is a carbamate derivative characterized by its tert-butyl and propargyl functional groups. This compound is primarily utilized in organic synthesis as a protected amine intermediate, offering stability under a range of reaction conditions. The tert-butyl groups enhance steric hindrance, improving selectivity in nucleophilic substitution reactions, while the propargyl moiety allows for further functionalization via click chemistry or other alkyne-based transformations. Its robust structure makes it suitable for applications requiring controlled reactivity, such as peptide synthesis or polymer chemistry. The compound's well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate structure
1702669-83-7 structure
Product name:1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate
CAS No:1702669-83-7
MF:C12H21NO2
MW:211.30064368248
CID:6121950
PubChem ID:107446873

1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate
    • tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
    • 1702669-83-7
    • EN300-4511477
    • Inchi: 1S/C12H21NO2/c1-8-9-13(11(2,3)4)10(14)15-12(5,6)7/h1H,9H2,2-7H3
    • InChI Key: LGUQGBCEVKTFPW-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C(C)(C)C)CC#C

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 0.955±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 255.6±19.0 °C(Predicted)
  • pka: -1.73±0.70(Predicted)

1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4511477-10.0g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
10.0g
$2085.0 2025-03-15
Enamine
EN300-4511477-0.5g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
0.5g
$465.0 2025-03-15
Enamine
EN300-4511477-1.0g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
1.0g
$485.0 2025-03-15
Enamine
EN300-4511477-0.05g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
0.05g
$407.0 2025-03-15
Enamine
EN300-4511477-0.1g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
0.1g
$427.0 2025-03-15
Enamine
EN300-4511477-0.25g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
0.25g
$447.0 2025-03-15
Enamine
EN300-4511477-2.5g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
2.5g
$949.0 2025-03-15
Enamine
EN300-4511477-5.0g
tert-butyl N-tert-butyl-N-(prop-2-yn-1-yl)carbamate
1702669-83-7 95.0%
5.0g
$1406.0 2025-03-15

1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate Related Literature

Additional information on 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate

Comprehensive Guide to 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate (CAS No. 1702669-83-7): Properties, Applications, and Market Insights

1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate (CAS No. 1702669-83-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This tert-butyl carbamate derivative features a unique propargyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate uses" and "CAS 1702669-83-7 applications," reflecting its growing importance in modern chemical synthesis.

The molecular structure of 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate combines the stability of tert-butyl groups with the reactivity of a propargyl moiety. This dual functionality allows it to serve as a protective group in peptide synthesis while also participating in click chemistry reactions. Recent trends in organic chemistry emphasize the importance of such multifunctional intermediates, particularly in drug discovery programs targeting neurodegenerative diseases and cancer therapeutics.

In pharmaceutical applications, CAS 1702669-83-7 has shown promise as a building block for kinase inhibitors and protein degradation agents. The compound's carbamate group provides excellent metabolic stability, while the propargyl functionality enables bioorthogonal labeling strategies. These properties align with current research priorities in "targeted protein degradation" and "PROTAC technology," making it a compound of interest for medicinal chemists worldwide.

The agrochemical sector has also explored 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate as a potential intermediate for novel plant growth regulators. Its structural features may contribute to the development of environmentally friendly pesticides, addressing the growing demand for "sustainable crop protection solutions." This application potential has led to increased searches for "1702669-83-7 in agriculture" among formulation chemists and agro-researchers.

From a synthetic chemistry perspective, the compound's tert-butyl carbamate group serves as an excellent amine protecting group, stable under various reaction conditions yet removable under acidic conditions. This characteristic makes CAS 1702669-83-7 particularly valuable in multi-step organic synthesis, especially in the preparation of complex molecules where selective deprotection is required. The "propargyl carbamate" functionality also enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern bioconjugation chemistry.

Market analysis indicates growing interest in 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate across North America and Asia-Pacific regions, driven by expanding pharmaceutical R&D activities. Suppliers have reported increased inquiries about "bulk quantities of 1702669-83-7" and "custom synthesis services" for this compound. The global market for such specialty chemical intermediates is projected to grow steadily, supported by advancements in biopharmaceutical production and agrochemical innovation.

Quality control aspects of CAS 1702669-83-7 typically involve HPLC analysis to ensure high purity (>98%), with particular attention to residual solvents and byproducts. Storage recommendations generally suggest keeping the compound at 2-8°C under inert atmosphere to maintain stability. These specifications are crucial for researchers searching for "high purity 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate" for sensitive applications.

Environmental and safety considerations for 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. This information addresses common queries about "1702669-83-7 safety data" and "handling precautions" from laboratory personnel.

Future research directions for CAS 1702669-83-7 may explore its potential in metal-organic frameworks (MOFs) and polymeric materials, leveraging its dual functional groups for novel material design. The compound's versatility positions it well for emerging applications in "smart materials" and "advanced coatings," areas receiving increasing attention in materials science literature and patent filings.

In conclusion, 1,1-Dimethylethyl N-(1,1-dimethylethyl)-N-2-propyn-1-ylcarbamate (CAS No. 1702669-83-7) represents a valuable chemical building block with diverse applications across multiple industries. Its unique combination of protective group chemistry and click chemistry compatibility makes it particularly relevant to current trends in drug discovery and material science. As research continues to uncover new applications, this compound is likely to maintain its importance in the specialty chemicals market for years to come.

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